1,3,5-Trichloro-2-propoxybenzene
Overview
Description
1,3,5-Trichloro-2-propoxybenzene is an organic compound with the molecular formula C9H9Cl3O and a molecular weight of 239.53 g/mol . It is a chlorinated derivative of benzene, characterized by the presence of three chlorine atoms and a propoxy group attached to the benzene ring. This compound is used in various chemical applications due to its unique properties.
Mechanism of Action
Target of Action
The primary target of 1,3,5-Trichloro-2-propoxybenzene is Camphor 5-monooxygenase , an enzyme found in Pseudomonas putida .
Mode of Action
It is known to interact with its target, camphor 5-monooxygenase
Biochemical Pathways
It is known that the compound can be metabolized by certain bacteria
Result of Action
Given its interaction with Camphor 5-monooxygenase, it is likely that it affects the metabolic processes of organisms that express this enzyme .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria can lead to its degradation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-propoxybenzene can be synthesized through the reaction of 1,3,5-trichlorobenzene with propyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of hydroxylated derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Scientific Research Applications
1,3,5-Trichloro-2-propoxybenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the effects of chlorinated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichlorobenzene: A simpler compound with only three chlorine atoms attached to the benzene ring.
1,2,4-Trichlorobenzene: Another isomer with different chlorine atom positions.
1,3,5-Tribromobenzene: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,3,5-Trichloro-2-propoxybenzene is unique due to the presence of the propoxy group, which imparts different chemical and physical properties compared to its simpler analogs. This makes it valuable in specific applications where such properties are desired .
Properties
IUPAC Name |
1,3,5-trichloro-2-propoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUGQUBGFTFAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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